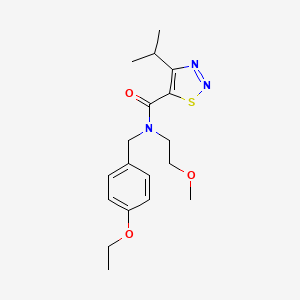
N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide, also known as SUCNR1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective antagonist of the succinate receptor 1 (SUCNR1), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. In
Mechanism of Action
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide is a selective antagonist of the succinate receptor 1 (N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide), which is a G protein-coupled receptor that is activated by succinate, a metabolite of the tricarboxylic acid cycle. N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide is expressed in various tissues, including immune cells, adipose tissue, and the cardiovascular system. Activation of N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has been implicated in various physiological and pathological processes, including inflammation, metabolism, and cardiovascular diseases. N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide blocks the activation of N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide by succinate, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-metabolic, and cardiovascular effects. In preclinical studies, the compound has been shown to reduce inflammation by blocking the activation of N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide in immune cells. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, the compound has been shown to have cardiovascular protective effects by reducing oxidative stress, inflammation, and vascular remodeling.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has several advantages for lab experiments. The compound is highly selective for N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide and does not interact with other G protein-coupled receptors, which reduces the risk of off-target effects. The compound is also stable and can be easily synthesized and purified. However, the compound has some limitations for lab experiments. The compound is hydrophobic and poorly soluble in water, which can affect its bioavailability and pharmacokinetics. In addition, the compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has several potential future directions in scientific research. One potential direction is to further investigate the compound's therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. Another potential direction is to develop the compound as a diagnostic tool for N'-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide-related diseases. In addition, future research could focus on optimizing the compound's pharmacokinetics and bioavailability to improve its efficacy and safety in human clinical trials. Overall, N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has significant potential for scientific research and could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis method of N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide involves the reaction of cycloheptylamine with N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinimide in the presence of a suitable solvent and a coupling agent. The reaction yields the desired compound, which can be purified by recrystallization or chromatography.
Scientific Research Applications
N-cycloheptyl-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)succinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has shown promising results in preclinical studies, and several research groups are working on developing it as a drug candidate.
properties
IUPAC Name |
N-cycloheptyl-N'-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N3O2/c1-20(2)14-17(15-21(3,4)23-20)24(5)19(26)13-12-18(25)22-16-10-8-6-7-9-11-16/h16-17,23H,6-15H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFHKPVATSSOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(C)C(=O)CCC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{3-[(4-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-1,2-dihydropyridazine-3,6-dione](/img/structure/B5904151.png)
![N-(2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B5904159.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)
![4-(2-{[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amino}ethyl)-1-methyl-4-piperidinol trifluoroacetate (salt)](/img/structure/B5904172.png)

![2-(1-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5904187.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B5904196.png)
![ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate](/img/structure/B5904209.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5904216.png)
![N-isopropyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B5904226.png)

![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B5904235.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B5904242.png)